molecular formula C13H19BO3 B580714 4-(Cyclohexyloxy)methylphenylboronic acid CAS No. 1221823-93-3

4-(Cyclohexyloxy)methylphenylboronic acid

Cat. No. B580714
CAS RN: 1221823-93-3
M. Wt: 234.102
InChI Key: KSJIFPBSHMFGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Cyclohexyloxy)methylphenylboronic acid” is a chemical compound with the CAS Number: 1221823-93-3. It has a molecular weight of 234.1 . The IUPAC name for this compound is 4-[(cyclohexyloxy)methyl]phenylboronic acid .


Molecular Structure Analysis

The InChI code for “4-(Cyclohexyloxy)methylphenylboronic acid” is 1S/C13H19BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h6-9,13,15-16H,1-5,10H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Asymmetric Catalysis

A notable application of arylboronic acids, including derivatives similar to 4-(cyclohexyloxy)methylphenylboronic acid, is in asymmetric catalysis. For instance, chiral amidomonophosphine-rhodium(I) catalysts facilitate the asymmetric 1,4-addition reaction of arylboronic acids with cycloalkenones, producing 3-arylcycloalkanones with high enantioselectivity and yields. This reaction underscores the utility of arylboronic acids in synthesizing optically active compounds, which are crucial in pharmaceuticals and fine chemicals (Kuriyama & Tomioka, 2001). Additionally, the hemilabile nature of certain ligands in rhodium(I) complexes, as demonstrated in the asymmetric 1,4-addition of arylboronic acids to cycloalkenones, highlights the role of arylboronic acids in facilitating reactions with significant stereochemical control (Kuriyama et al., 2002).

Supramolecular Chemistry

In supramolecular chemistry, arylboronic acids are employed in the self-assembly of complex structures. For instance, reactions of certain cobaloximes with 3-aminophenylboronic acid in water produce supramolecular triangles and polymers, showcasing the ability of arylboronic acids to engage in coordination and hydrogen bonding, leading to well-defined geometric structures (Dreos et al., 2002).

Organic Synthesis

Arylboronic acids are pivotal in organic synthesis, exemplified by the Cu-catalyzed hydroarylation of methyl phenylpropiolates with arylboronic acids. This method enables the synthesis of 4-arylcoumarins, a class of compounds with various biological activities. The versatility of arylboronic acids in facilitating carbon-carbon bond formation under mild conditions underscores their importance in constructing complex organic molecules (Yamamoto & Kirai, 2008).

Spectroscopy and Radical Chemistry

The study of methylcyclohexoxy radicals, including those derived from cyclohexoxy compounds similar to 4-(cyclohexyloxy)methylphenylboronic acid, through jet-cooled laser-induced fluorescence spectroscopy, reveals insights into their structures and dynamics. This research is crucial for understanding the role of such radicals in atmospheric chemistry and their potential applications in understanding radical behavior in various chemical environments (Lin et al., 2012).

Density Functional Theory (DFT) Studies

DFT studies on the addition of arylboronic acids to cyclohexenone catalyzed by chiral 1,4-diene-Rh(I) catalysts provide insights into the regio- and enantioselectivity of such reactions. Understanding the thermodynamics and kinetics of these reactions through computational studies aids in the rational design of catalysts and reaction conditions for achieving desired selectivity in synthetic chemistry (Kantchev, 2011).

properties

IUPAC Name

[4-(cyclohexyloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h6-9,13,15-16H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJIFPBSHMFGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681337
Record name {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexyloxy)methylphenylboronic acid

CAS RN

1221823-93-3
Record name {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.